N-(1-(Ethoxycarbonyl)-3-phenylpropyl)-alanyl-pyroglutamic acid
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Overview
Description
N-(1-(Ethoxycarbonyl)-3-phenylpropyl)-alanyl-pyroglutamic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an ethoxycarbonyl group, a phenylpropyl chain, and a pyroglutamic acid moiety. Its distinct chemical properties make it a subject of interest in organic synthesis, medicinal chemistry, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(Ethoxycarbonyl)-3-phenylpropyl)-alanyl-pyroglutamic acid typically involves multiple steps, starting from readily available precursors. One common method involves the selective acetylation of 2-bromo-4-chlorobutyric acid ethyl ester, followed by a Friedel-Crafts reaction with benzene to form 2-bromo-4-phenylbutanoic acid ester. This intermediate is then subjected to further reactions to introduce the alanyl and pyroglutamic acid moieties .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-(Ethoxycarbonyl)-3-phenylpropyl)-alanyl-pyroglutamic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxycarbonyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1-(Ethoxycarbonyl)-3-phenylpropyl)-alanyl-pyroglutamic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(1-(Ethoxycarbonyl)-3-phenylpropyl)-alanyl-pyroglutamic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(1-(Ethoxycarbonyl)-3-phenylpropyl)-alanyl-pyroglutamic acid: shares similarities with other compounds containing ethoxycarbonyl and phenylpropyl groups, such as ethyl 2-ethoxyquinoline-1-carboxylate and N-1-naphthylphthalamic acid
Uniqueness
Structural Uniqueness: The presence of both alanyl and pyroglutamic acid moieties in this compound distinguishes it from other similar compounds.
Functional Uniqueness:
Properties
CAS No. |
90940-59-3 |
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Molecular Formula |
C20H26N2O6 |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C20H26N2O6/c1-3-28-20(27)15(10-9-14-7-5-4-6-8-14)21-13(2)18(24)22-16(19(25)26)11-12-17(22)23/h4-8,13,15-16,21H,3,9-12H2,1-2H3,(H,25,26)/t13-,15?,16-/m0/s1 |
InChI Key |
KRNSPQJSDVYTBC-VFDRBLODSA-N |
Isomeric SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@@H](CCC2=O)C(=O)O |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C(CCC2=O)C(=O)O |
Origin of Product |
United States |
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